molecular formula C20H13IN2O3 B11495662 (4Z)-4-[(1-acetyl-1H-indol-3-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-[(1-acetyl-1H-indol-3-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11495662
M. Wt: 456.2 g/mol
InChI Key: JTTOZFPWFAVTEX-YVLHZVERSA-N
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Description

(4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that features a unique combination of an indole moiety, an iodophenyl group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the acetyl group. The iodophenyl group is then incorporated through a halogenation reaction. Finally, the oxazole ring is formed through a cyclization reaction under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

(4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-BROMOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-(4-IODOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, in particular, can significantly influence its reactivity and interactions with biological targets, setting it apart from similar compounds with different halogen atoms.

Properties

Molecular Formula

C20H13IN2O3

Molecular Weight

456.2 g/mol

IUPAC Name

(4Z)-4-[(1-acetylindol-3-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H13IN2O3/c1-12(24)23-11-14(16-4-2-3-5-18(16)23)10-17-20(25)26-19(22-17)13-6-8-15(21)9-7-13/h2-11H,1H3/b17-10-

InChI Key

JTTOZFPWFAVTEX-YVLHZVERSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C\3/C(=O)OC(=N3)C4=CC=C(C=C4)I

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=C(C=C4)I

Origin of Product

United States

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